2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetic acid
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Overview
Description
This compound is characterized by its unique structure, which includes a cyclopentyl ring substituted with an aminomethyl group and a hydroxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetic acid typically involves multi-step organic synthesis. One common method starts with the cyclopentyl precursor, which undergoes a series of reactions including alkylation, amination, and hydrolysis to introduce the aminomethyl and hydroxyacetic acid groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the aminomethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction can regenerate the hydroxy group.
Scientific Research Applications
2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its unique structure.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetic acid involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the hydroxyacetic acid moiety can participate in acid-base interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Gabapentin: A similar compound with a cyclohexyl ring and aminomethyl group, used as an anticonvulsant.
Pregabalin: Another related compound with similar pharmacological properties.
Uniqueness
2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetic acid is unique due to its specific substitution pattern on the cyclopentyl ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C9H17NO3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-[1-(aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H17NO3/c1-6-3-2-4-9(6,5-10)7(11)8(12)13/h6-7,11H,2-5,10H2,1H3,(H,12,13) |
InChI Key |
CUYUPQYEJNTWMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1(CN)C(C(=O)O)O |
Origin of Product |
United States |
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